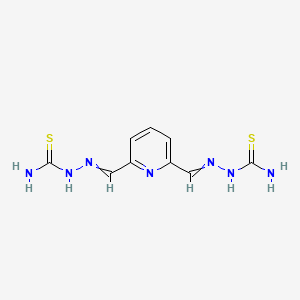
2,2'-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) is a chemical compound with the molecular formula C₉H₁₁N₇S₂ and a molecular weight of 281.365 g/mol . This compound is known for its complex structure, which includes a pyridine ring and multiple functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) typically involves the reaction of pyridine-2,6-dicarbaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its hydrazine and thioic acid groups may interact with biological molecules, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diacetylpyridine: A related compound with a simpler structure, used in organic synthesis and coordination chemistry.
Pyridine-2,6-dicarbaldehyde: A precursor in the synthesis of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid), also used in various chemical reactions.
Eigenschaften
CAS-Nummer |
5445-16-9 |
|---|---|
Molekularformel |
C9H11N7S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
[[6-[(carbamothioylhydrazinylidene)methyl]pyridin-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N7S2/c10-8(17)15-12-4-6-2-1-3-7(14-6)5-13-16-9(11)18/h1-5H,(H3,10,15,17)(H3,11,16,18) |
InChI-Schlüssel |
OJRZZSNLXKMWAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C=NNC(=S)N)C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


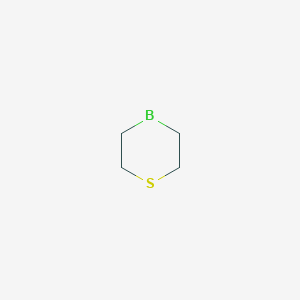
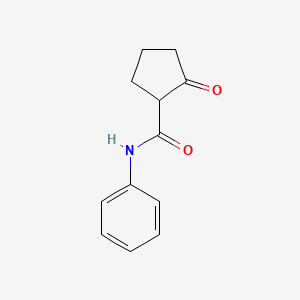
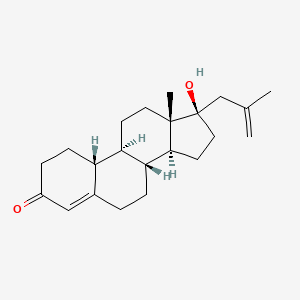

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
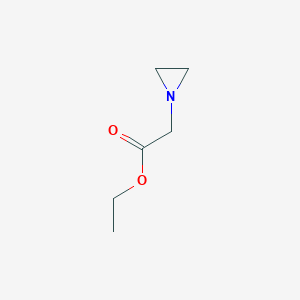
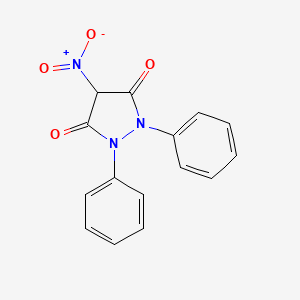


![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
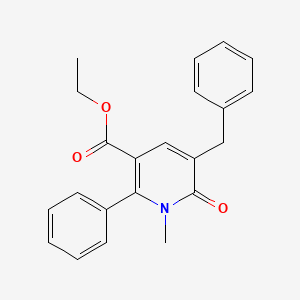
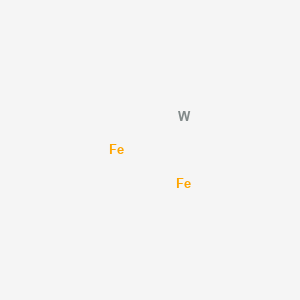
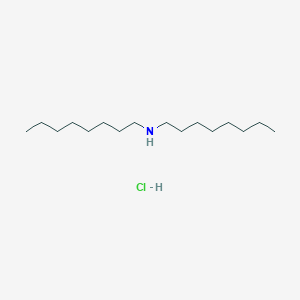
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
